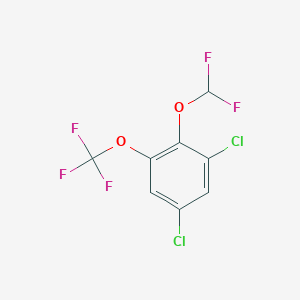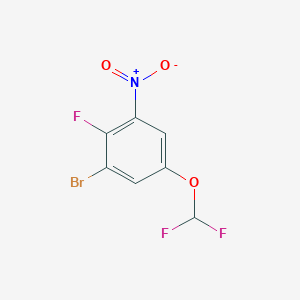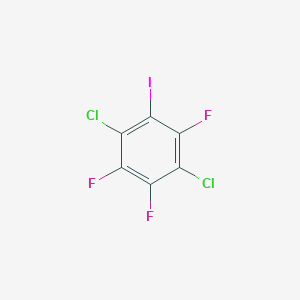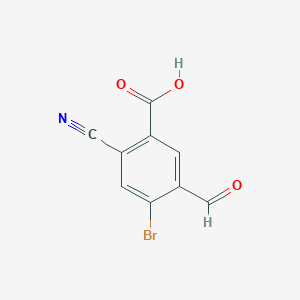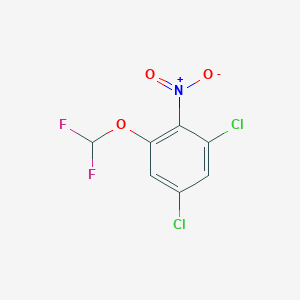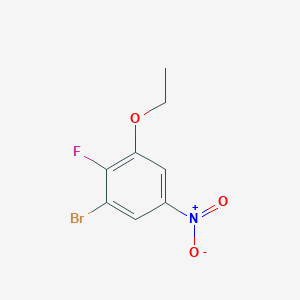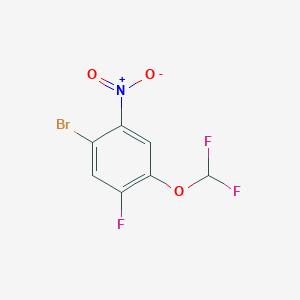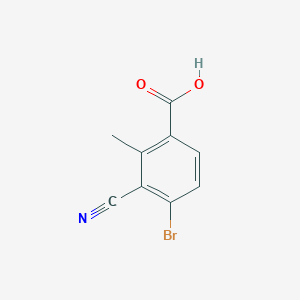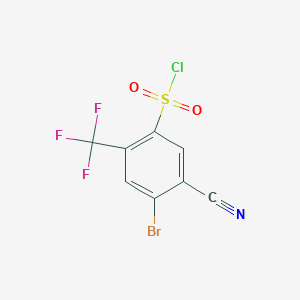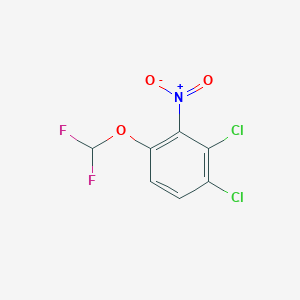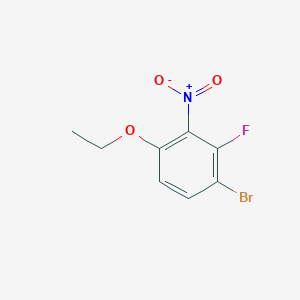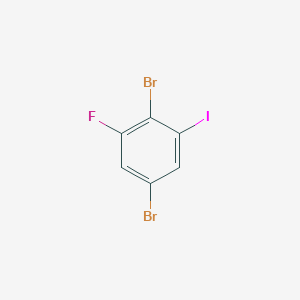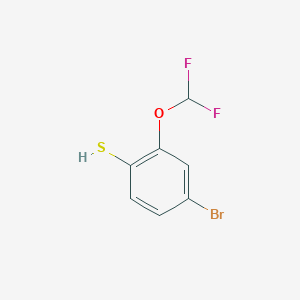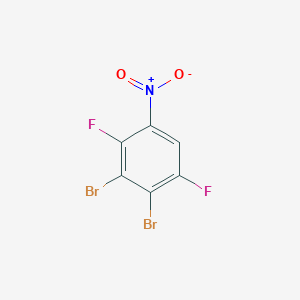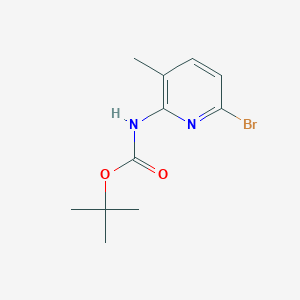
叔丁基(6-溴-3-甲基吡啶-2-基)氨基甲酸酯
描述
Tert-butyl (6-bromo-3-methylpyridin-2-yl)carbamate (TBMC) is an organic compound that has been studied for its potential use in various scientific applications. TBMC is a derivative of pyridine, a heterocyclic aromatic compound, and is composed of a carbamate group and a tert-butyl group. It is a white, crystalline solid with a melting point of 114-116°C. TBMC has been studied for its ability to inhibit enzymes and its potential use in drug design and synthesis, as well as its use as a catalyst in organic synthesis.
科学研究应用
有机合成应用
在 Diels-Alder 反应中的用途:叔丁基氨基甲酸酯,包括叔丁基(6-溴-3-甲基吡啶-2-基)氨基甲酸酯,已用作 Diels-Alder 反应中的关键中间体,用于合成复杂的有机化合物 (Padwa、Brodney 和 Lynch,2003).
形成杂环结构:研究表明,叔丁基氨基甲酸酯衍生物可用于通过 Pd 催化的环化形成噻吩吡咯等杂环结构,突出了它们在合成化学中的多功能性 (Brugier、Outurquin 和 Paulmier,2001).
晶体学中的结构研究:叔丁基氨基甲酸酯衍生物的分子结构,包括与叔丁基(6-溴-3-甲基吡啶-2-基)氨基甲酸酯相关的结构,已经过晶体学性质的研究,有助于了解分子相互作用和键的形成 (Baillargeon 等,2017).
药物研究应用
抗菌化合物的合成:叔丁基氨基甲酸酯已用于合成抗菌剂,证明了它们在开发新的治疗剂中的潜力 (Ghoneim 和 Mohamed,2013).
蛋白酶抑制剂的开发:研究表明,叔丁基氨基甲酸酯衍生物可用于合成新型蛋白酶抑制剂,这对于治疗各种疾病非常重要 (Ghosh、Cárdenas 和 Brindisi,2017).
材料科学应用
- 铱配合物中的光物理性质:叔丁基氨基甲酸酯衍生物已被用于制备具有独特光物理性质的阳离子铱配合物,表明它们在先进的材料科学应用中发挥着作用 (Shan 等,2011).
属性
IUPAC Name |
tert-butyl N-(6-bromo-3-methylpyridin-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-7-5-6-8(12)13-9(7)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAHSTGUCAZKFSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)Br)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (6-bromo-3-methylpyridin-2-yl)carbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



